molecular formula C7H7N3O B13121998 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one

2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one

Cat. No.: B13121998
M. Wt: 149.15 g/mol
InChI Key: BJMODBFOEVXSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one is a heterocyclic aromatic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their unique chemical structure and versatility, which make them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,5-a]pyrimidine scaffold . Common reagents used in these reactions include aldehydes, amines, and nitriles, which undergo cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, where the reactants are combined in a single reaction vessel to streamline the process and reduce costs. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyl-1H-imidazo[1,5-a]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c1-5-2-7(11)10-4-8-3-6(10)9-5/h2-4,9H,1H3

InChI Key

BJMODBFOEVXSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=NC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.